molecular formula C21H15F2N5O2S B2600714 N-(2-azepan-1-ylethyl)-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1113121-04-2

N-(2-azepan-1-ylethyl)-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2600714
CAS RN: 1113121-04-2
M. Wt: 439.44
InChI Key: LGVGAVVFBPHAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-azepan-1-ylethyl)-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H15F2N5O2S and its molecular weight is 439.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-azepan-1-ylethyl)-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-azepan-1-ylethyl)-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • A study by Rajanarendar et al. (2013) synthesized a novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from 3,5-dimethyl-4-nitroisoxazole and evaluated them for antimicrobial, anti-inflammatory, and analgesic activities. Compounds in this series exhibited significant antimicrobial activity alongside potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2013).

Anticancer Agents

  • Abu‐Hashem and Aly (2017) developed novel substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives from 2,4-dimethyl benzo[d] [1,3,6] oxadiazepine and evaluated their anti-tumor activities. Some of the synthesized compounds showed promising activities, indicating the potential use of these structural motifs in developing anticancer agents (Abu‐Hashem & Aly, 2017).

Analytical Chemistry Applications

  • Santa et al. (2009) synthesized benzofurazan derivatization reagents for short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). These reagents facilitated the detection of short chain carboxylic acids with improved sensitivity, demonstrating the utility of these structural frameworks in enhancing analytical methods (Santa et al., 2009).

Antimicrobial and Antioxidant Activities

  • Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide by reacting 2-amino-5,6-dimethyl-1H-benzimidazole with various aromatic heterocyclic carboxylic acids. These compounds exhibited promising antimicrobial and antioxidant activities, suggesting the potential of such structures in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

properties

IUPAC Name

3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O2S/c22-14-4-3-5-15(10-14)24-20(30)13-8-9-18-26-27-21(28(18)11-13)31-12-19(29)25-17-7-2-1-6-16(17)23/h1-11H,12H2,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVGAVVFBPHAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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